![molecular formula C16H24ClN3O2 B2802044 2-Chloro-N-[2-(2,6-dimethylmorpholin-4-YL)-2-methylpropyl]pyridine-4-carboxamide CAS No. 1119261-86-7](/img/structure/B2802044.png)

2-Chloro-N-[2-(2,6-dimethylmorpholin-4-YL)-2-methylpropyl]pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

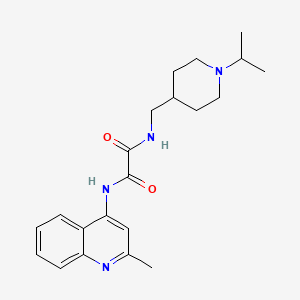

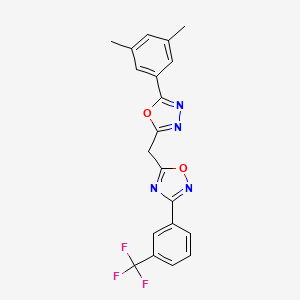

The compound “2-Chloro-N-[2-(2,6-dimethylmorpholin-4-YL)-2-methylpropyl]pyridine-4-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the morpholine ring, and the attachment of these rings to the rest of the molecule. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and morpholine rings would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring, for example, is aromatic and relatively stable, but can undergo reactions at the nitrogen atom or at the carbon atoms of the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen and oxygen atoms in the morpholine ring could allow for hydrogen bonding, which could affect the compound’s solubility in different solvents .Scientific Research Applications

Antitubercular Activity

Studies have shown that modifications of certain isoniazid (INH) structures, including derivatives related to 2-Chloro-N-[2-(2,6-dimethylmorpholin-4-YL)-2-methylpropyl]pyridine-4-carboxamide, display potent in vitro anti-tubercular activity. These derivatives were effective against various strains of Mycobacterium, with some exhibiting minimal inhibitory concentrations (MICs) comparable or superior to standard anti-TB drugs (Asif, 2014).

Regioselectivity in Radical Bromination

Research into the bromination of unsymmetrical dimethylated pyridines, which includes compounds structurally similar to this compound, highlights the role of nitrogen in affecting regioselectivity due to its inductive effects. These findings contribute to a deeper understanding of chemical reactions involving pyridine derivatives (Thapa et al., 2014).

Photocatalytic Degradation of Pollutants

The TiO2-UV process has been effective in mineralizing pollutants like pyridine and morpholine, closely related to the structure of interest. This research aids in the identification of photocatalytic pathways and intermediate products, offering insights into the environmental degradation of similar compounds (Pichat, 1997).

Chemistry and Properties of Pyridine Derivatives

A review covering the chemistry and applications of compounds including 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes, which are structurally akin to the compound , has revealed a wealth of potential applications in spectroscopy, magnetism, and electrochemistry. This body of work points to unexplored areas that could benefit from further investigation (Boča et al., 2011).

Neuropharmacological Potential

Research into the neuropharmacological potential of piracetam and its derivatives, including phenylpiracetam which shares a similar pharmacophore with the compound in focus, underscores the relevance of these molecules in enhancing cognitive functions and attenuating cognitive decline due to various neurological conditions (Veinberg et al., 2015).

Biocide Application in Water Treatment

Non-oxidizing biocides, including compounds related to this compound, have been investigated for their potential to prevent biofouling in reverse osmosis systems. This research is critical for developing safer and more efficient methods to manage biofouling in water treatment applications (Da-Silva-Correa et al., 2022).

Future Directions

properties

IUPAC Name |

2-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O2/c1-11-8-20(9-12(2)22-11)16(3,4)10-19-15(21)13-5-6-18-14(17)7-13/h5-7,11-12H,8-10H2,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJFMQVMWYFTJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(C)(C)CNC(=O)C2=CC(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801972.png)

![1-(2,5-Dimethylphenyl)-3-[5-[(2,5-dimethylphenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea](/img/structure/B2801975.png)

![N-[2-(butan-2-yloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2801977.png)

![2-[(4-Bromo-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2801982.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2801983.png)

![N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2801984.png)